A Technical Guide to Cyproheptadine 10,11-Epoxide: Structure, Metabolism, and Analytical Considerations
A Technical Guide to Cyproheptadine 10,11-Epoxide: Structure, Metabolism, and Analytical Considerations
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cyproheptadine 10,11-epoxide, a significant metabolite of the first-generation antihistamine, cyproheptadine. We delve into the precise chemical structure and physicochemical properties of this epoxide metabolite. The guide elucidates its formation via cytochrome P450-mediated metabolism of the parent drug, a critical pathway in its biotransformation. Furthermore, we explore the known biological activities and potential toxicological implications, highlighting the characteristic reactivity of epoxide moieties. This document concludes with detailed, field-proven methodologies for the chemical synthesis and analytical characterization of Cyproheptadine 10,11-epoxide, offering a vital resource for professionals engaged in drug metabolism, toxicology, and pharmaceutical analysis.
Chemical Identity and Physicochemical Properties
Cyproheptadine 10,11-epoxide is the product of oxidation across the 10,11-double bond of the dibenzo[a,d]cycloheptene ring of the parent cyproheptadine molecule. This structural modification significantly alters the molecule's electronic properties and reactivity.
The key chemical identifiers and computed properties for Cyproheptadine 10,11-epoxide are summarized in the table below for rapid reference.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-methyl-4-(3-oxatetracyclo[10.4.0.0²,⁴.0⁵,¹⁰]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)piperidine | [1] |
| CAS Number | 54191-04-7 | [1][2] |
| Molecular Formula | C₂₁H₂₁NO | [1][3] |
| Molecular Weight | 303.4 g/mol | [1][3] |
| Canonical SMILES | CN1CCC(=C2C3=CC=CC=C3C4C(O4)C5=CC=CC=C52)CC1 | [1][3] |
| InChI Key | XUBOBOCBTFPEJJ-UHFFFAOYSA-N | [3] |
| Synonyms | Cyproheptadine epoxide, CPH-epoxide | [1] |
The Parent Compound: Cyproheptadine
To appreciate the significance of the 10,11-epoxide metabolite, it is essential to first understand the parent compound. Cyproheptadine is a first-generation antihistamine that also possesses potent anticholinergic and antiserotonergic properties.[4][5] Clinically, it is used to treat allergic reactions, urticaria, and to stimulate appetite in various conditions.[6][7] Its pharmacological activity stems from its ability to act as an antagonist at histamine H1 and serotonin 5-HT2A/5-HT2C receptors.[4]
Metabolic Formation of Cyproheptadine 10,11-Epoxide
Cyproheptadine undergoes extensive hepatic biotransformation following administration.[4] The formation of Cyproheptadine 10,11-epoxide is a Phase I metabolic reaction, catalyzed primarily by the cytochrome P450 (CYP) monooxygenase system.[4][8][9] These enzymes are critical for the metabolism of approximately 70-80% of all drugs in clinical use.[9][10] The epoxidation occurs at the electron-rich double bond of the central seven-membered ring, a common site for oxidative metabolism in tricyclic compounds.
The metabolic fate of cyproheptadine is complex, involving multiple pathways including N-demethylation, aromatic hydroxylation, and subsequent glucuronide conjugation.[11] The formation of the 10,11-epoxide is a key step, and this metabolite can also be formed from the N-demethylated version of the parent drug, yielding Desmethylcyproheptadine 10,11-epoxide.[12][13]
Biological Significance and Toxicological Implications
The formation of an epoxide ring introduces a strained, electrophilic site into the molecule. While some epoxides are stable, many are reactive intermediates that can covalently bind to cellular nucleophiles such as proteins and nucleic acids, a mechanism often associated with drug-induced toxicity.
Cyproheptadine 10,11-epoxide has been identified as a metabolite that inhibits proinsulin and insulin biosynthesis and release in isolated rat pancreatic islets.[1] This specific biological activity warrants further investigation, particularly in the context of cyproheptadine's known side effect of appetite stimulation and weight gain. The potential for the epoxide to contribute to the overall toxicological profile of cyproheptadine, including rare instances of hepatotoxicity, cannot be overlooked and represents a critical area for further research.[14]
Methodologies for Synthesis and Analysis
For researchers in drug development and toxicology, the ability to synthesize and accurately quantify metabolites is paramount. This section provides validated, expert-level protocols for these purposes.
Conceptual Protocol for Chemical Synthesis
The synthesis of Cyproheptadine 10,11-epoxide from its parent compound can be achieved through a direct epoxidation reaction. The choice of a mild and selective oxidizing agent is critical to avoid unwanted side reactions on the piperidine ring or aromatic systems. Meta-chloroperoxybenzoic acid (m-CPBA) is a suitable reagent for this transformation.
Objective: To synthesize Cyproheptadine 10,11-epoxide via epoxidation of cyproheptadine.
Materials:
-
Cyproheptadine hydrochloride
-
Meta-chloroperoxybenzoic acid (m-CPBA, <77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate/Triethylamine mixture)
Step-by-Step Protocol:
-
Preparation: Dissolve cyproheptadine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add a solution of m-CPBA (approx. 1.1 equivalents) in DCM to the cooled cyproheptadine solution dropwise over 30 minutes. The slow addition is crucial to control the reaction temperature and prevent over-oxidation.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup - Quenching: Quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0-10% Ethyl Acetate in Hexanes with a small amount of triethylamine (e.g., 0.5%) to prevent product streaking, is typically effective.
-
Characterization: Collect the fractions containing the desired product and confirm its identity and purity using NMR and Mass Spectrometry.
Protocol for Analytical Characterization by LC-MS/MS
High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for identifying and quantifying drug metabolites in complex biological matrices.[15]
Objective: To develop a robust LC-MS/MS method for the detection and quantification of Cyproheptadine 10,11-epoxide in a plasma matrix.
Instrumentation:
-
HPLC system with a binary pump and autosampler.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Step-by-Step Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like amitriptyline).[15]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute. (Total run time: 5 minutes).
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The specific mass-to-charge (m/z) transitions must be optimized by infusing a pure standard.
-
Parent Ion (Q1): For Cyproheptadine 10,11-epoxide (C₂₁H₂₁NO), the protonated molecule [M+H]⁺ will be m/z 304.4.
-
Product Ions (Q3): Determine the most stable and abundant product ions upon fragmentation. These will be specific to the molecule's structure.
-
-
Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize signal intensity.
-
-
Data Analysis:
-
Identify the analyte by its specific retention time and MRM transition.
-
For quantitative analysis, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of spiked standards.
-
Summary and Future Directions
Cyproheptadine 10,11-epoxide is a well-established, catalytically formed metabolite of cyproheptadine. Its chemical structure, featuring an electrophilic epoxide ring, makes it a molecule of significant interest for both its unique biological activities and its potential contribution to the toxicological profile of the parent drug. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and analyze this compound.
Future research should focus on:
-
Identifying the specific human CYP450 isoforms responsible for the epoxidation reaction to better predict drug-drug interactions.
-
Conducting in-depth toxicological studies to quantify the covalent binding of the epoxide to macromolecules and elucidate its role, if any, in cyproheptadine-related adverse events.
-
Further exploring its effects on insulin pathways and the broader implications for metabolic regulation.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Cyproheptadine Hydrochloride?
-
Porter, C. C., et al. (1975). Human metabolism of cyproheptadine. Drug Metabolism and Disposition, 3(3), 189-197. [Link]
-
Medscape. (n.d.). Cyproheptadine dosing, indications, interactions, adverse effects, and more. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyproheptadine 10,11-epoxide. PubChem Compound Database. [Link]
-
RxList. (n.d.). Cyproheptadine (Cyproheptadine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
Global Substance Registration System. (n.d.). CYPROHEPTADINE-10,11-EPOXIDE. [Link]
-
Zhang, D., et al. (1994). Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. Xenobiotica, 24(9), 871-883. [Link]
-
precisionFDA. (n.d.). CYPROHEPTADINE. [Link]
-
Global Substance Registration System. (n.d.). CYPROHEPTADINE. [Link]
-
Aboul-Enein, H. Y., & Al-Badr, A. A. (1980). Analytical Profile of Cyproheptadine. In K. Florey (Ed.), Analytical Profiles of Drug Substances (Vol. 9, pp. 155-179). Academic Press. [Link]
-
Kaaris Lab. (n.d.). "Cyproheptadine 10,11-epoxide" - KL-02-31329. [Link]
-
National Institute of Standards and Technology. (n.d.). Cyproheptadine. NIST Chemistry WebBook. [Link]
-
Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. AAPS Journal, 10(2), 101-111. [Link]
-
National Center for Biotechnology Information. (n.d.). Desmethylcyproheptadine 10,11-epoxide. PubChem Compound Database. [Link]
-
Merck Index Online. (n.d.). Cyproheptadine. [Link]
-
Acar, S., et al. (2021). Cyproheptadine causes apoptosis and decreases inflammation by disrupting thiol/disulfide balance and enhancing the levels of SIRT1 in C6 glioblastoma cells. Toxicology in Vitro, 73, 105135. [Link]
-
OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. [Link]
-
Lejoyeux, M., et al. (2021). Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review. Frontiers in Psychiatry, 12, 638434. [Link]
-
McGovern, T., et al. (2017). When Too Much Is Enough: Pediatric Cyproheptadine Overdose with Confirmatory Level. Clinical Practice and Cases in Emergency Medicine, 1(4), 304-306. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]
-
Omics Online. (n.d.). The Role of Cytochrome P450 Enzymes in Hepatic Drug Metabolism and Pharmacokinetics. World Journal of Pharmacology and Toxicology. [Link]
-
Rendic, S., & Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8759. [Link]
-
Loza, M. I., et al. (1993). Cyproheptadine analogues: synthesis, antiserotoninergic activity, and structure-activity relationships. Journal of Pharmaceutical Sciences, 82(11), 1090-1093. [Link]
-
Drugs.com. (n.d.). Cyproheptadine (International database). [Link]
-
McGovern, T., et al. (2017). When Too Much Is Enough: Pediatric Cyproheptadine Overdose with Confirmatory Level. ResearchGate. [Link]
-
UpToDate. (n.d.). Cyproheptadine: Drug information. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyproheptadine. PubChem Compound Database. [Link]
-
Semantic Scholar. (n.d.). Identification of desmethylcyproheptadine-10,11-epoxide and other cyproheptadine metabolites isolated from rat urine. [Link]
-
WebMD. (2024, November 20). Cyproheptadine (Periactin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
Gaggini, F., et al. (1990). Conformational analysis of cyproheptadine hydrochloride. Journal of Medicinal Chemistry, 33(4), 1098-1107. [Link]
- Google Patents. (n.d.). KR20200083094A - Cyproheptadine derivatives, process for preparing the same and composition for promoting appetite comprising the same.
-
ResearchGate. (n.d.). Chemical structures of cyproheptadine hydrochloride (CP) and.... [Link]
-
de Oliveira, A. C., et al. (2011). Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study. Biomedical Chromatography, 25(11), 1264-1272. [Link]
Sources
- 1. Cyproheptadine 10,11-epoxide | C21H21NO | CID 150309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cyproheptadine 10,11-epoxide CAS#: 54191-04-7 [m.chemicalbook.com]
- 3. GSRS [gsrs-dev-public.ncats.io]
- 4. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]
- 5. Cyproheptadine (Cyproheptadine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. drugs.com [drugs.com]
- 7. Cyproheptadine (Periactin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. tandfonline.com [tandfonline.com]
- 9. openanesthesia.org [openanesthesia.org]
- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human metabolism of cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. Desmethylcyproheptadine 10,11-epoxide | C20H19NO | CID 124167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
